2-(2-Methylpyridin-3-yl)ethan-1-olhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the second position and an ethan-1-ol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate involves the Grignard reaction. This process typically starts with 2-methyl-3-bromopyridine, which reacts with magnesium in dry ether to form the Grignard reagent. This reagent is then treated with ethylene oxide, followed by hydrolysis to yield the desired product.
Reaction Conditions:
-
Reduction of Pyridine Derivatives: : Another method involves the reduction of 2-(2-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate can undergo oxidation to form 2-(2-Methylpyridin-3-yl)ethanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form 2-(2-Methylpyridin-3-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid
Reduction: LiAlH₄ in dry ether or THF
Substitution: SOCl₂ in the presence of pyridine
Major Products
Oxidation: 2-(2-Methylpyridin-3-yl)ethanone
Reduction: 2-(2-Methylpyridin-3-yl)ethane
Substitution: 2-(2-Methylpyridin-3-yl)ethyl chloride
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology
The compound has potential applications in the development of biologically active molecules. Its pyridine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to new drug candidates.
Medicine
Research is ongoing into the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit activity against certain diseases, including cancer and bacterial infections.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-Methylpyridin-3-yl)ethane: Similar structure but fully reduced to an alkane.
2-(2-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chlorine atom replacing the hydroxyl group.
Uniqueness
2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is unique due to its combination of a pyridine ring and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in both aqueous and organic environments, enhancing its utility in various chemical and biological applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(2-methylpyridin-3-yl)ethanol;hydrate |
InChI |
InChI=1S/C8H11NO.H2O/c1-7-8(4-6-10)3-2-5-9-7;/h2-3,5,10H,4,6H2,1H3;1H2 |
InChI Key |
LEQNLDBGJWOEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CCO.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.